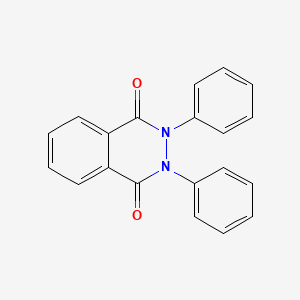
2,3-Diphenyl-2,3-dihydro-1,4-phthalazinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Diphenyl-2,3-dihydro-1,4-phthalazinedione is an organic compound known for its unique chemical structure and properties It is a derivative of phthalazinedione and is characterized by the presence of two phenyl groups attached to the dihydrophthalazinedione core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Diphenyl-2,3-dihydro-1,4-phthalazinedione typically involves the reaction of hydrazine derivatives with phthalic anhydride. One common method includes the following steps:
Reactants: Phthalic anhydride and hydrazine hydrate.
Solvent: Ethanol.
Reaction Conditions: The mixture is heated under reflux for several hours.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions: 2,3-Diphenyl-2,3-dihydro-1,4-phthalazinedione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the phenyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products:
Oxidation: Quinones.
Reduction: Hydrazine derivatives.
Substitution: Various substituted phenyl derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2,3-Diphenyl-2,3-dihydro-1,4-phthalazinedione has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 2,3-Diphenyl-2,3-dihydro-1,4-phthalazinedione involves its interaction with various molecular targets. It can act as an inhibitor of certain enzymes or as a ligand that binds to specific receptors. The pathways involved may include:
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.
Receptor Binding: Binding to receptors and modulating their activity, leading to downstream effects.
Vergleich Mit ähnlichen Verbindungen
Phthalhydrazide: A related compound with similar structural features but lacking the phenyl groups.
2,3-Dihydro-1,4-phthalazinedione: The parent compound without the phenyl substitutions.
Uniqueness: The phenyl groups also contribute to its distinct chemical and physical properties, making it a valuable compound in various research fields .
Eigenschaften
CAS-Nummer |
63546-88-3 |
|---|---|
Molekularformel |
C20H14N2O2 |
Molekulargewicht |
314.3 g/mol |
IUPAC-Name |
2,3-diphenylphthalazine-1,4-dione |
InChI |
InChI=1S/C20H14N2O2/c23-19-17-13-7-8-14-18(17)20(24)22(16-11-5-2-6-12-16)21(19)15-9-3-1-4-10-15/h1-14H |
InChI-Schlüssel |
YDJLXZOYRIGAPP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=O)N2C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


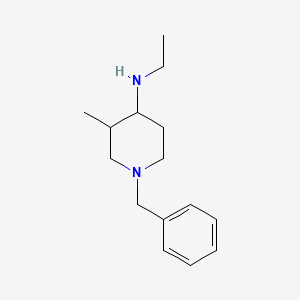
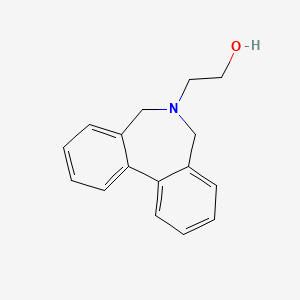

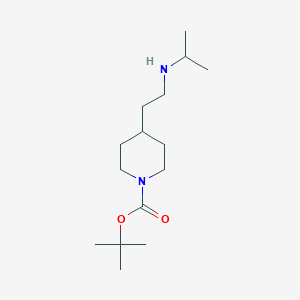
![4-[(6-Chloro-5-nitropyrimidin-4-yl)amino]benzenesulfonamide](/img/structure/B13951619.png)

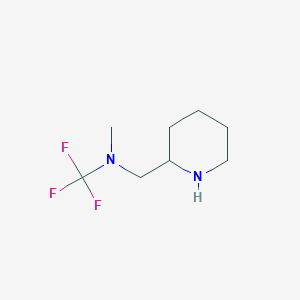


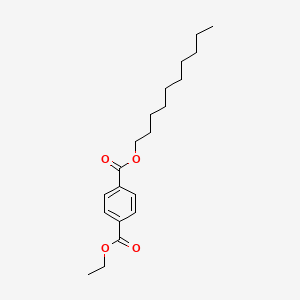
![2-[(2-Methoxyphenyl)methylidene]butanedioic acid](/img/structure/B13951647.png)
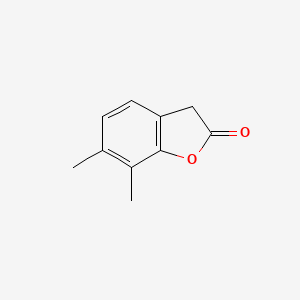
![5,6-Bis(4-methoxyphenyl)furo[2,3-d]pyrimidin-4-amine](/img/structure/B13951658.png)

